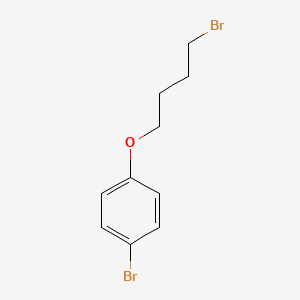

1-Bromo-4-(4-bromobutoxy)benzene

Description

1-Bromo-4-(4-bromobutoxy)benzene is a brominated aromatic ether featuring a bromine atom on the benzene ring and a 4-bromobutoxy substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions. Its structure combines the electron-withdrawing effects of bromine with the flexibility of a bromobutoxy chain, enabling applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1-bromo-4-(4-bromobutoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJJSJUHSJLURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429052 | |

| Record name | 1-bromo-4-(4-bromobutoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90869-31-1 | |

| Record name | 1-bromo-4-(4-bromobutoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Bromo-4-(4-bromobutoxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromophenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) or acetone at elevated temperatures (55-70°C) under an inert atmosphere . The reaction mixture is then purified through column chromatography to obtain the desired product with high yield.

Chemical Reactions Analysis

1-Bromo-4-(4-bromobutoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium or potassium salts of nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding phenolic derivatives or reduction to form alkylated benzene derivatives.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.

Scientific Research Applications

1-Bromo-4-(4-bromobutoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(4-bromobutoxy)benzene involves its ability to undergo substitution reactions, forming covalent bonds with other molecules. This reactivity is primarily due to the presence of bromine atoms, which are good leaving groups. The compound can interact with various molecular targets, including enzymes and receptors, through these substitution reactions, thereby influencing biological pathways .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Halogenated Alkoxy Derivatives

1-Bromo-4-(trifluoromethoxy)benzene (C₇H₄BrF₃O) :

1-Bromo-4-(difluoromethoxy)benzene (C₇H₅BrF₂O) :

1-Bromo-4-(pentafluoroethoxy)benzene (C₈H₄BrF₅O) :

Phenoxy and Halogen-Substituted Derivatives

- 1-Bromo-4-(4-fluorophenoxy)benzene (C₁₂H₈BrFO): Structure: Fluorine at the para position of the phenoxy group. Synthesis: Prepared via Ullmann or SNAr reactions; NMR data (δ 7.41–6.85 ppm) confirm electronic deshielding . Applications: Intermediate in antimalarial quinolone synthesis .

- 1-Bromo-4-(4-chlorophenoxy)benzene (C₁₂H₈BrClO): Yield: 59% via Suzuki coupling; distinct ¹H NMR shifts (δ 7.41–6.85 ppm) reflect chlorine’s inductive effects .

Ethynyl and Thienyl Derivatives

- 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene (C₁₅H₁₁BrO): Synthesis: Sonogashira coupling; ethynyl group enhances conjugation for optoelectronic applications . Contrast: Ethynyl linkage enables π-conjugation, unlike the non-conjugative bromobutoxy chain .

1-Bromo-4-(3-thienyl)benzene (C₁₀H₇BrS) :

Physicochemical Properties

Biological Activity

1-Bromo-4-(4-bromobutoxy)benzene, a compound with the CAS number 90869-31-1, is an organobromine compound that has garnered attention in various fields of biological research. Its unique structure, featuring both bromine and ether functionalities, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Molecular Characteristics

- Molecular Formula : C10H12Br2O

- Molecular Weight : 293.01 g/mol

- Boiling Point : Approximately 300 °C

- Solubility : Soluble in organic solvents such as ethanol and dichloromethane.

The presence of bromine atoms in its structure is significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating various organobromine compounds, it was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains, indicating potent activity.

Case Study: Cancer Cell Lines

A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 20 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 18 | Cell cycle arrest at G2/M phase |

The compound demonstrated significant cytotoxicity, suggesting its potential as a lead compound for the development of anticancer agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with DNA : The bromine substituents may facilitate intercalation into DNA strands, disrupting replication.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis.

Further studies are needed to elucidate the specific molecular targets involved.

Comparative Analysis with Other Brominated Compounds

In comparative studies, this compound was evaluated alongside other brominated aromatic compounds. The following table summarizes their biological activities:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| This compound | Moderate | 15 |

| 1-Bromo-2-naphthol | High | 25 |

| 2-Bromoaniline | Low | >50 |

These findings highlight the relative potency of this compound compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.